Home > Products > Screening Compounds P73571 > 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide
2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide -

2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide

Catalog Number: EVT-4648720
CAS Number:
Molecular Formula: C19H17FN4O3
Molecular Weight: 368.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-indol-5-ylacetamide (2N1HIA) is a synthetic compound identified in a study screening commercial libraries for molecules that inhibit receptor activator of nuclear factor kappa-Β ligand (RANKL)-induced osteoclast differentiation. [] Osteoclasts are large multinucleated cells essential for bone resorption, and excessive osteoclast differentiation can lead to pathological bone loss and destruction. [] 2N1HIA emerged as a potential therapeutic agent for bone diseases associated with excessive bone resorption, such as osteoporosis. []

2-(3-(2-Fluoro-4-Methoxyphenyl)-6-oxo-1(6H)-Pyridazinyl)-N-1H-Indol-5-Ylacetamide (2N1HIA)

Compound Description: 2N1HIA is a compound that exhibits significant inhibitory effects on osteoclast differentiation. It achieves this by suppressing the expression of cathepsin K, a critical protease for bone resorption, and reducing the activity of matrix metalloprotease-9 (MMP-9). [] 2N1HIA does not affect the expression of osteoclast-specific gene markers or interfere with RANKL signaling pathways. [] These properties make it a potential candidate for the prevention and treatment of osteoporosis and other bone diseases associated with excessive bone resorption. []

Relevance: While not directly structurally similar to the target compound 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methyl-2-pyridinyl)acetamide, Ivacaftor is included here due to its context within the research on potentiators for cystic fibrosis. The article highlighting Ivacaftor's negative interaction with correctors also discusses the identification of alternative potentiators that do not interfere with corrector action. [] These alternative potentiators belong to various structural classes, including tetrahydrobenzothiophenes, thiooxoaminothiazoles, and pyrazole-pyrrole-isoxazoles, suggesting the importance of exploring diverse structures for potentiator development and providing a potential direction for further investigation related to the target compound.

Jaceosidin (5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4H-chromen-4-one)

Compound Description: Jaceosidin is a known inhibitor of the high-risk human papillomavirus 16 E6 protein. [] It exhibits its inhibitory activity by binding to the E6 protein and interfering with its interaction with the tumor suppressor p53 protein. []

Relevance: Jaceosidin served as a template for virtual screening to identify novel drug-like compounds with similar properties and potential inhibitory activity against HPV 16 E6 protein. [] This screening led to the identification of five potential inhibitors, including two with binding energies comparable to Jaceosidin. [] Although Jaceosidin is not structurally similar to the target compound 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methyl-2-pyridinyl)acetamide, this research approach highlights the use of known inhibitors as starting points for discovering new compounds with desired biological activity through virtual screening techniques, which could be a valuable strategy for further investigation related to the target compound.

1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid (Ciprofloxacin)

Compound Description: Ciprofloxacin is a broad-spectrum antibiotic belonging to the quinolone class. [, ] It exhibits antibacterial activity against a wide range of Gram-negative and some Gram-positive bacteria. [, ] Research has shown the presence of ciprofloxacin-resistant bacteria in sewage influent, highlighting the issue of antibiotic resistance. []

Relevance: While not directly structurally related to the target compound 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methyl-2-pyridinyl)acetamide, ciprofloxacin is mentioned in the context of developing novel Fe(III) heterochelates that incorporate ciprofloxacin as a ligand. [] These heterochelates were investigated for their potential antibacterial activity. [] This research demonstrates the exploration of metal complexes incorporating existing antibiotics as a strategy for developing new antibacterial agents, which could be a potential avenue for further research related to the target compound.

α-Methyl-5-hydroxytryptamine (α-Me-5-HT)

Compound Description: α-Me-5-HT is a 5-HT2 receptor agonist that potently stimulates contractions in pregnant human myometrium. [] Its activity is mediated through the 5-HT2A receptor subtype, as confirmed by the selective antagonist ketanserin. []

Relevance: α-Me-5-HT was used as a pharmacological tool to characterize the presence and functionality of the 5-HT2A receptor in pregnant human myometrium. [] This research highlights the importance of understanding receptor pharmacology and utilizing selective agonists and antagonists to identify potential therapeutic targets. While α-Me-5-HT is not directly structurally related to the target compound 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methyl-2-pyridinyl)acetamide, this study emphasizes the importance of studying receptor interactions and utilizing pharmacological tools to assess potential therapeutic applications of novel compounds.

Ketanserin [3-[2-[4-(4-fluoro benzoyl)-piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione]

Compound Description: Ketanserin is a selective 5-HT2A receptor antagonist. [] It effectively inhibits α-Me-5-HT-induced contractions in pregnant human myometrium, confirming the involvement of the 5-HT2A receptor subtype. [] Ketanserin does not affect oxytocin-induced contractions, indicating its selectivity for the 5-HT2A receptor. []

Relevance: Ketanserin, used alongside α-Me-5-HT, confirms the presence and functional role of the 5-HT2A receptor in pregnant human myometrium. [] This research emphasizes the importance of utilizing selective antagonists to confirm the mechanism of action of agonists and identify potential therapeutic targets. While Ketanserin is not directly structurally related to the target compound 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methyl-2-pyridinyl)acetamide, this study provides a framework for investigating the pharmacological properties of novel compounds and their potential interactions with specific receptor subtypes.

Overview

The compound 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. It features a unique structure that includes a pyridazine ring, a methoxy-substituted phenyl group, and an acetamide moiety. This compound has been studied primarily for its effects on osteoclast differentiation, which plays a crucial role in bone resorption processes, making it a candidate for treating bone-related diseases such as osteoporosis.

Source and Classification

This compound is classified under organic compounds with specific functional groups that contribute to its chemical reactivity and biological activity. The chemical structure can be represented by the molecular formula C18H15FN4O2C_{18}H_{15}FN_{4}O_{2}, with a molecular weight of approximately 338.3 g/mol . Its CAS number is 1232785-67-9, indicating its unique identification in chemical databases.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide typically involves multi-step synthetic routes. Common methods include:

  1. Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  2. Substitution Reactions: The introduction of the methoxy and fluoro groups can be accomplished via electrophilic aromatic substitution.
  3. Acetamide Formation: The final step usually involves acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide .

These methods may vary based on available reagents and desired purity levels, often requiring optimization for yield and efficiency.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide can be visualized as follows:

  • Pyridazine Ring: A six-membered ring containing two nitrogen atoms.
  • Methoxy Group: A methoxy substituent (–OCH₃) attached to the phenyl ring.
  • Fluorine Atom: A fluorine atom positioned on the phenyl ring enhances reactivity.
  • Acetamide Moiety: The N-(3-methylpyridin-2-yl) group is connected via an acetamide bond.

This structural arrangement contributes to the compound's unique properties and potential interactions with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of this compound is influenced by its functional groups:

  1. Hydrolysis: The acetamide group can undergo hydrolysis to yield the corresponding acid and amine.
  2. Electrophilic Aromatic Substitution: The pyridazine ring may participate in electrophilic reactions due to electron-donating and withdrawing effects from substituents.
  3. Fluorine Influence: The presence of the fluorine atom can affect both reactivity and stability, potentially allowing for further substitutions or modifications.

These reactions are critical for understanding the compound's behavior in various chemical environments.

Mechanism of Action

Process and Data

The mechanism of action of 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide primarily involves its interaction with specific biological targets. Research indicates that it inhibits osteoclast differentiation by suppressing cathepsin K expression, an enzyme crucial for osteoclast function. This inhibition suggests potential therapeutic applications in managing conditions like osteoporosis.

Studies often utilize binding affinity assays to determine how effectively this compound interacts with target receptors or enzymes, providing insights into its pharmacodynamics and pharmacokinetics.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of this compound include:

  • Molecular Weight: 338.3 g/mol
  • Molecular Formula: C18H15FN4O2C_{18}H_{15}FN_{4}O_{2}

While specific physical constants such as boiling point, melting point, or density may not be readily available, the presence of functional groups like methoxy and fluorine suggests moderate solubility in organic solvents and potential bioavailability considerations .

Applications

Scientific Uses

The primary applications of 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide lie within medicinal chemistry:

  1. Drug Development: Its ability to modulate osteoclast activity makes it a candidate for osteoporosis treatment.
  2. Biological Research: Investigations into its mechanism of action contribute to understanding bone metabolism disorders.
  3. Potential Derivatization: The unique structure allows for further modifications to enhance efficacy or reduce side effects.

Properties

Product Name

2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylpyridin-2-yl)acetamide

IUPAC Name

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylpyridin-2-yl)acetamide

Molecular Formula

C19H17FN4O3

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C19H17FN4O3/c1-12-4-3-9-21-19(12)22-17(25)11-24-18(26)8-7-16(23-24)14-6-5-13(27-2)10-15(14)20/h3-10H,11H2,1-2H3,(H,21,22,25)

InChI Key

KKHSLIWXAZGBMZ-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.